- Profiling ephedrine prepared from N-methylalanine via the Akabori-Momotani reactionDrug Testing and Analysis, 2018, 10(3), 548-556,
Cas no 321-97-1 ((-)-Pseudoephedrine)
(-)-Pseudoephedrine Properties
Names and Identifiers
-
- (-)-Pseudoephedrine
- (1R,2R)-(-)-Pseudoephedrine
- (1R,2R)-(-)-2-(Methylamino)-1-phenylpropanol
- alpha-(1-Methylaminoethyl)benzyl alcohol
- D-(-)-Pseudoephedrin
- D-(-)-Pseudoephedrine
- R,R(-)-Pseudoephedrine solution
- (-)-threo-Ephedrine
- (-)-y-Ephedrine
- (1r,2r)-ephedrine
- CPDD 0049
- l-Pseudoephedrine base
- PSEUDOEPHEDRINE BASE
- R,R(-)-PSEUDOEPHEDRINE
- S,S(+)-Pseudoephedrine
- (-)-psi-Ephedrine
- EINECS 206-292-8
- (1r, 2r)-(-)-pseudoephedrine
- HMS2232I23
- SMR000059174
- l-Pseudoephedrine
- (R-(R*,R*))-alpha-(1-(Methylamino)ethyl)benzyl alcohol
- 321-97-1
- (-)-Pseudoephedrine, 1mg/ml in Acetonitrile
- STR08329
- (-)-Pseudoephedrine ((1R,2R)-Pseudoephedrine)
- PDSP1_001343
- Pseudoephedrine, (-)-
- PSEUDOEPHEDRINE, L-
- CHEMBL2110905
- (-)-Pseudoephedrine, purum, >=96.0% (sum of enantiomers, GC)
- (1R,2R)-(-)-Pseudoephedrine, 98%
- (-)-Pseudoephedrine 1.0 mg/ml in Methanol
- (.ALPHA.R)-.ALPHA.-((1R)-1-(METHYLAMINO)ETHYL)BENZENEMETHANOL
- Benzenemethanol, alpha-((1R)-1-(methylamino)ethyl)-, (alphaR)-
- Opera_ID_462
- (-)-(1R,2R)-Pseudoephedrine
- CPDD-0049
- DTXSID90185895
- MLS000069657
- SCHEMBL4786
- AKOS000268842
- Benzenemethanol, .alpha.-[1-(methylamino)ethyl]-, [R-(R*,R*)]-
- PD127730
- EC 206-292-8
- PDSP1_001346
- Q27288764
- Benzenemethanol, alpha-(1-(methylamino)ethyl)-, (R-(R*,R*))-
- (1R 2R)-(-)-PSEUDOEPHEDRINE
- UNII-S76J9U46ST
- (1R,2R)-2-(methylamino)-1-phenylpropan-1-ol
- D(-)-Pseudoephedrine
- S76J9U46ST
- l-(1R,2R)-Pseudoephedrine
- +Expand
-
- MFCD00002203
- KWGRBVOPPLSCSI-SCZZXKLOSA-N
- 1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3
- C[C@H]([C@@H](C1=CC=CC=C1)O)NC
Computed Properties
- 165.11500
- 2
- 2
- 3
- 165.115364
- 12
- 121
- 0
- 2
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 32.3
Experimental Properties
- 1.71880
- 32.26000
- 255°Cat760mmHg
- 118-120 ºC
- 9℃
- White crystals or crystalline powder
- Not determined
- -51 º (c=0.6, EtOH)
- 1.015
(-)-Pseudoephedrine Security Information
- UL5750500
- 3
- S26-S37/39
- R20/21/22; R36/37/38
- Xn
- UN1230 - class 3 - PG 2 - Methanol, solution
- Cold storage (+4 ° C)
- R20/21/22;R36/37/38
(-)-Pseudoephedrine Customs Data
- 2922199090
-
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(-)-Pseudoephedrine Synthesis
Synthetic Circuit 1
2.1R:NaOH, S:THF, cooled; 24 h, rt
2.2S:H2O, rt
3.1R:F3CCO2H, S:CH2Cl2, rt; 24 h, rt
4.1S:DMSO, 1 h, 130°C
4.2R:AcOH, 4 h, reflux
Synthetic Circuit 2
Synthetic Circuit 3
1.2R:LiCl, -78°C
1.3S:THF, -78°C; 1 h, -78°C; -78°C → rt; 30 min, rt; rt → -100°C
1.4S:THF, 20 min, -100°C; 7 h, -100°C
1.5R:NH4Cl, S:H2O, -100°C; -100°C → rt
2.1S:H2O, S:MeOH, S:Dioxane
2.2R:NaOH, rt → reflux; 2 h, reflux; reflux → rt
2.3S:H2O, rt
2.4R:HCl, S:H2O, rt, pH 3
2.5S:THF, rt → 0°C
2.62 h, 0°C
2.7S:MeOH, 45 min
2.8S:H2O
- Role of Pseudoephedrine as Chiral Auxiliary in the "Acetate-Type" Aldol Reaction with Chiral Aldehydes; Asymmetric Synthesis of Highly Functionalized Chiral Building BlocksJournal of Organic Chemistry, 2011, 76(2), 460-470,
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
2.1R:NaOH, S:H2O, S:EtOH, 12 h, reflux
- Asymmetric Hydrogenation of Aromatic Ketones Catalyzed by the TolBINAP/DMAPEN-Ruthenium(II) Complex: A Significant Effect of N-Substituents of Chiral 1,2-Diamine Ligands on EnantioselectivityJournal of Organic Chemistry, 2008, 73(22), 9084-9093,
Synthetic Circuit 7
Synthetic Circuit 8
2.1S:H2O, S:MeOH
3.1R:1H-Imidazole, S:CH2Cl2
4.1R:PPh3, R:N2(CO2CHMe2)2, S:Et2O
4.2R:NaI, S:Me2CO
5.1R:KF, S:MeOH
6.1S:C5H5N
6.2R:HCl, S:H2O
7.1R:NaBH4, S:DMSO
8.1R:KOH, S:H2O, S:EtOH
8.2R:NH4Cl, S:H2O
- Asymmetric synthesis of (-)-pseudoephedrine from (2S,3S)-3-phenyloxiran-2-ylmethanol. Stereospecific interchange of amino and alcohol functionsTetrahedron: Asymmetry, 2001, 12(9), 1369-1372,
Synthetic Circuit 9
2.1R:EtN(Pr-i)2, S:CH2Cl2
3.1
4.1R:O3, S:MeOH, S:CH2Cl2
4.2R:Me2S
4.3R:AgNO3, S:H2O
4.4R:NaOH, S:H2O
5.1R:Et3N, R:(PhO)2P(=O)N3, S:Benzene
6.1R:LiAlH4, S:THF
- Synthesis of optically active (E)-1-alkoxymethoxybut-2-enyl(tributyl)stannanes: stereochemistry of their thermal reactions with aldehydesJournal of the Chemical Society, 1989, (8), 1529-35,
Synthetic Circuit 10
Synthetic Circuit 11
1.2
2.1R:LiN(Pr-i)2, S:THF, S:(Me2N)3P=O
2.2
2.3R:NaBH4, S:EtOH
3.1R:H2, C:Pd hydroxide, S:MeOH
- A new and simple synthesis of (+)- and (-)-threo-ephedrineJournal of Chemical Research, 1988, (2), 51,
(-)-Pseudoephedrine Raw materials
- Benzaldehyde
- 3-Oxazolidineacetonitrile, 4-phenyl-, (R)-
- (R)-1-Hydroxy-1-phenylpropanone
- (diazomethyl)trimethylsilane
- tert-butyl(chloro)dimethylsilane
- Carbamic acid, [(1R)-1-formyl-2-phenylethyl]methyl-, 1,1-dimethylethyl ester (9CI)
- L(-)-Menthol
- Di-tert-butyl dicarbonate
- (-)-Pseudoephedrine
- (+) ephedrine
- (E)-Cinnamyl Alcohol
- ACETAMIDE, N-[(1R,2R)-2-HYDROXY-1-METHYL-2-PHENYLETHYL]-N-METHYL-
- Benzamide, N-methyl-N-(1-methyl-2-oxo-2-phenylethyl)-
- L-Alanine
- 2-Buten-1-ol, 1-(tributylstannyl)-, (E)-
(-)-Pseudoephedrine Preparation Products
(-)-Pseudoephedrine Related Literature
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